4-chloro-2-fluoro-N-(2-methylpropyl)aniline
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 2-fluoroaniline have been found to exert their effects primarily through 4-hydroxylation .
Mode of Action
The mode of action of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline involves interactions with its targets, leading to changes at the molecular level. The compound may undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The compound’s mode of action could also involve Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura cross-coupling pathway, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . .
Pharmacokinetics
Similar compounds such as 2-fluoroaniline have been found to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .
Result of Action
Similar compounds such as 2-fluoroaniline have been found to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline typically involves the reaction of 4-chloro-2-fluoroaniline with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-chloro-2-fluoro-N-(2-methylpropyl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluorophenyl)ethylamine
- (4-Chloro-2-fluorophenyl)methylamine
- (4-Chloro-2-fluorophenyl)propylamine
Uniqueness
4-chloro-2-fluoro-N-(2-methylpropyl)aniline is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for particular research and industrial applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELMMGOVLXBMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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